molecular formula C13H12OS2 B14301612 1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one CAS No. 116688-64-3

1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one

Cat. No.: B14301612
CAS No.: 116688-64-3
M. Wt: 248.4 g/mol
InChI Key: LXRJSVYYIHKOIA-UHFFFAOYSA-N
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Description

1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one is an organic compound that features a unique structure with a 1,3-dithiolane ring and a phenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of sodium ethene-1,1-dithiolate with haloalkanes in a water-based system. This method is environmentally friendly and does not require toxic solvents or catalysts . Another method involves the reaction of an appropriate 4-alkylaniline with a methyl(1,3-dithiolan-2-ylidene)sulfonium salt or with carbon disulfide and ethylene .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Ni, H2/Rh, NaBH4

    Substitution: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or interact with cellular components, leading to its observed biological effects. For example, it may inhibit fungal cell membrane synthesis by blocking the enzyme lanosterol demethylase, similar to other azole antifungal agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one is unique due to its specific combination of a 1,3-dithiolane ring and a phenyl group attached to a butenone backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

116688-64-3

Molecular Formula

C13H12OS2

Molecular Weight

248.4 g/mol

IUPAC Name

1-(1,3-dithiolan-2-ylidene)-4-phenylbut-3-en-2-one

InChI

InChI=1S/C13H12OS2/c14-12(10-13-15-8-9-16-13)7-6-11-4-2-1-3-5-11/h1-7,10H,8-9H2

InChI Key

LXRJSVYYIHKOIA-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=CC(=O)C=CC2=CC=CC=C2)S1

Origin of Product

United States

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